molecular formula C8H9BrN2O2 B578710 Ethyl 6-amino-3-bromopicolinate CAS No. 1214332-35-0

Ethyl 6-amino-3-bromopicolinate

Cat. No.: B578710
CAS No.: 1214332-35-0
M. Wt: 245.076
InChI Key: WCFSXWLYTRSYEV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-bromopicolinate is a chemical compound with the molecular formula C8H9BrN2O2. It is a derivative of picolinic acid, featuring an ethyl ester group, an amino group at the 6-position, and a bromine atom at the 3-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-3-bromopicolinate typically involves the bromination of ethyl 6-aminopicolinate. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-amino-3-bromopicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-amino-3-bromopicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino and bromine groups on the pyridine ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    Ethyl 3-amino-6-bromopicolinate: Similar structure but with the amino and bromine groups at different positions.

    Ethyl 6-amino-2-bromopicolinate: Another isomer with the bromine atom at the 2-position.

    Ethyl 6-amino-3-chloropicolinate: Chlorine atom instead of bromine at the 3-position.

Uniqueness: Ethyl 6-amino-3-bromopicolinate is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to different biological activities and applications compared to its isomers and analogs .

Properties

IUPAC Name

ethyl 6-amino-3-bromopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFSXWLYTRSYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716635
Record name Ethyl 6-amino-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-35-0
Record name Ethyl 6-amino-3-bromopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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